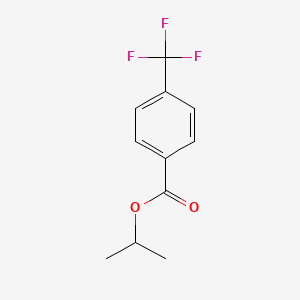

Isopropyl 4-(trifluoromethyl)benzoate

概要

説明

Isopropyl 4-(trifluoromethyl)benzoate is a chemical compound with the CAS Number: 444993-17-3 . It has a molecular weight of 232.2 . The IUPAC name for this compound is isopropyl 4-(trifluoromethyl)benzoate .

Molecular Structure Analysis

The InChI code for Isopropyl 4-(trifluoromethyl)benzoate is 1S/C11H11F3O2/c1-7(2)16-10(15)8-3-5-9(6-4-8)11(12,13)14/h3-7H,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving Isopropyl 4-(trifluoromethyl)benzoate are not available, it’s known that the trifluoromethyl group has been involved in several chemical reactions, such as coupling reactions, nucleophilic reactions, and electrophilic reactions .It should be stored at a temperature of 2-8°C . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.

科学的研究の応用

Antimicrobial Properties

Isopropyl 4-(trifluoromethyl)benzoate is significant in the development of antimicrobial agents. A study on salicylanilide 4-(trifluoromethyl)benzoates, which are closely related, revealed their effectiveness against various mycobacterial strains and Gram-positive bacteria, including MRSA. These compounds were comparable to standard drugs like isoniazid and benzylpenicillin in many strains, showing no cross-resistance (Krátký et al., 2013).

Chemical Synthesis and Reactions

The compound plays a role in chemical synthesis processes. For example, in the creation of 4-[(trifluoromethyl)thio]-1H-isochromen-1-ones, 2-alkynylbenzoates, which may include the isopropyl 4-(trifluoromethyl)benzoate, undergo a Lewis-acid-mediated electrophilic cyclization reaction (Li et al., 2014).

Liquid Crystalline Properties

Studies on liquid crystalline properties have included derivatives of isopropyl benzoate. A study on alkyl 4-[4-(4-methoxybenzoyloxy)benzylideneamino]benzoates and 4-[4-(4-methoxybenzylideneamino)benzoyloxy]benzoates, which are structurally related to isopropyl 4-(trifluoromethyl)benzoate, showed significant findings in the thermodynamic stability of their nematic phases (Matsunaga et al., 1990).

Dielectric and Conformational Studies

The dielectric relaxation and conformational characteristics of isopropyl alcohol in methyl benzoate and ethyl benzoate, which are similar to isopropyl 4-(trifluoromethyl)benzoate, have been examined to understand their intermolecular interactions and hydrogen bonding phenomena (Mohan et al., 2010).

Applications in Organic Synthesis

The compound has utility in organic synthesis. For instance, isopropyl 2-(2-benzothiazolylsulfinyl)acetates, which are structurally related, have been used as reagents for sulfinyl-Knoevenagel reaction with various aldehydes to yield important organic compounds (Du et al., 2012).

Biochemical Research

In biochemical research, fluorinated analogues of benzoate, which include isopropyl 4-(trifluoromethyl)benzoate, have been used to study the transformation of phenol to benzoate in an anaerobic environment, providing insights into biochemical pathways (Genthner et al., 1989).

Safety and Hazards

将来の方向性

The future directions for research on compounds containing the trifluoromethyl group, such as Isopropyl 4-(trifluoromethyl)benzoate, could involve further exploration of their pharmacological activities . The trifluoromethyl group is a common feature in many FDA-approved drugs, indicating its potential for therapeutic applications .

作用機序

Target of Action

Isopropyl 4-(trifluoromethyl)benzoate is a complex organic compound that belongs to the class of organic compounds known as trifluoromethylbenzenes

Mode of Action

The trifluoromethyl group attached to the benzene ring can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .

Biochemical Pathways

It’s known that the compound can be metabolized by microorganisms, leading to the formation of various metabolites . For instance, Pseudomonas putida strains have been observed to co-metabolize the compound, leading to the accumulation of 2-hydroxy-6-oxo-7,7,7-trifluorohepta-2,4-dienoate .

Pharmacokinetics

The presence of the trifluoromethyl group can enhance the metabolic stability of the compound, potentially influencing its bioavailability .

Action Environment

The action, efficacy, and stability of Isopropyl 4-(trifluoromethyl)benzoate can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as suggested by its recommended storage temperature of 2-8°C . Additionally, the compound’s action and efficacy can be influenced by the presence of other compounds, pH, and other factors in its environment.

特性

IUPAC Name |

propan-2-yl 4-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c1-7(2)16-10(15)8-3-5-9(6-4-8)11(12,13)14/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLMAPFVXQQXASW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344816 | |

| Record name | propan-2-yl 4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl 4-(trifluoromethyl)benzoate | |

CAS RN |

444993-17-3 | |

| Record name | propan-2-yl 4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Nitrophenyl)methyl]pyridin-1-ium chloride](/img/structure/B3052654.png)

![[(2-Chloroethyl)sulfanyl]acetic acid](/img/structure/B3052656.png)

![2-[(Z)-3-phenylprop-2-enyl]isoindole-1,3-dione](/img/structure/B3052659.png)

![3-({[(3-Chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B3052663.png)

![N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxypropan-1-amine](/img/structure/B3052666.png)